Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate
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Overview
Description
Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate is an organic compound with the molecular formula C11H13FN2O2 It is a derivative of propanoic acid and features a hydrazinylidene group attached to a fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl acetoacetate with 4-fluorophenylhydrazine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The fluorophenyl ring can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- Ethyl 2-[(4-bromophenyl)hydrazinylidene]propanoate
- Ethyl 2-[(4-chlorophenyl)hydrazinylidene]propanoate
- Ethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanoate
Comparison: Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to other halogen-substituted analogs .
Properties
Molecular Formula |
C11H13FN2O2 |
---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H13FN2O2/c1-3-16-11(15)8(2)13-14-10-6-4-9(12)5-7-10/h4-7,14H,3H2,1-2H3 |
InChI Key |
PKYKPEGGKHVOMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)F)C |
Origin of Product |
United States |
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